methyl 6-{[1,4'-bipiperidine]-1'-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate
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Overview
Description
Methyl 6-{[1,4’-bipiperidine]-1’-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a bipiperidine moiety, a cyclopropyl group, and a benzothiazine core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-{[1,4’-bipiperidine]-1’-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate involves multiple steps, including the formation of the bipiperidine and benzothiazine cores, followed by their coupling. Common synthetic routes include:
Formation of Bipiperidine Core: This can be achieved through the reaction of piperidine derivatives under specific conditions, such as using sodium borohydride as a reducing agent in the presence of a catalyst.
Formation of Benzothiazine Core: This involves the cyclization of appropriate precursors, often using sulfur-containing reagents and catalysts.
Coupling Reactions: The final step involves coupling the bipiperidine and benzothiazine cores, typically using palladium-catalyzed cross-coupling reactions under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{[1,4’-bipiperidine]-1’-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Scientific Research Applications
Methyl 6-{[1,4’-bipiperidine]-1’-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 6-{[1,4’-bipiperidine]-1’-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,4’-bipiperidine: Shares the bipiperidine core but lacks the benzothiazine and cyclopropyl groups.
Mercaptopurine: A thiopurine derivative with different therapeutic applications and mechanism of action.
Properties
IUPAC Name |
methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-(4-piperidin-1-ylpiperidin-1-yl)-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O4S/c1-31-23(28)22-15-27(17-5-6-17)20-14-19(18(24)13-21(20)32(22,29)30)26-11-7-16(8-12-26)25-9-3-2-4-10-25/h13-17H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTPBQSWNNTBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C(=C2)N3CCC(CC3)N4CCCCC4)F)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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